molecular formula C10H21NO3 B14652765 2-Amino-3-hydroxydecanoic acid CAS No. 50730-86-4

2-Amino-3-hydroxydecanoic acid

Cat. No.: B14652765
CAS No.: 50730-86-4
M. Wt: 203.28 g/mol
InChI Key: JZACFUWLXSNNLV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxydecanoic acid involves the directed manipulation of functional groups at C3 and C4 of D-glucose. Several approaches have been developed for its stereoselective synthesis, including:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxydecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted amino and hydroxy derivatives .

Scientific Research Applications

2-Amino-3-hydroxydecanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxydecanoic acid involves its interaction with specific molecular targets, such as the angiotensin-converting enzyme. This interaction inhibits the enzyme’s activity, leading to reduced vasoconstriction and lower blood pressure. The compound’s structure allows it to bind effectively to the enzyme, blocking its active site and preventing substrate conversion .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other non-proteinogenic amino acids like bestatin and valinoctin, which also contain α-hydroxy-β-amino acid fragments. These compounds share structural similarities and biological activities .

Uniqueness

2-Amino-3-hydroxydecanoic acid is unique due to its specific configuration and its role in the inhibition of angiotensin-converting enzyme. Its presence in natural products like microginin and its potential therapeutic applications further distinguish it from other similar compounds .

Properties

CAS No.

50730-86-4

Molecular Formula

C10H21NO3

Molecular Weight

203.28 g/mol

IUPAC Name

2-amino-3-hydroxydecanoic acid

InChI

InChI=1S/C10H21NO3/c1-2-3-4-5-6-7-8(12)9(11)10(13)14/h8-9,12H,2-7,11H2,1H3,(H,13,14)

InChI Key

JZACFUWLXSNNLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(C(=O)O)N)O

Origin of Product

United States

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